

Unveiling Molecular Dynamics: A Technical Guide to Cyanine3 DBCO Hexafluorophosphate

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Compound of Interest

Compound Name: *Cyanine3 DBCO
hexafluorophosphate*

Cat. No.: *B13923864*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Cyanine3 DBCO hexafluorophosphate**, a key reagent in the field of bioorthogonal chemistry. Its application in copper-free click chemistry enables precise labeling and visualization of biomolecules, offering powerful insights into complex biological processes. This document details its chemical properties, experimental protocols for its use, and a visual representation of a common experimental workflow.

Core Properties of Cyanine3 DBCO Hexafluorophosphate

Cyanine3 DBCO hexafluorophosphate is a fluorescent probe designed for the detection of azide-modified biomolecules. The dibenzocyclooctyne (DBCO) group reacts specifically with azides via a strain-promoted alkyne-azide cycloaddition (SPAAC), a type of "click chemistry" that proceeds efficiently without the need for a cytotoxic copper catalyst. This bioorthogonal nature makes it ideal for studying biological systems with minimal perturbation.^[1] The attached Cyanine3 fluorophore provides a strong fluorescent signal in the orange-red spectrum, suitable for various imaging applications.

Quantitative Data Summary

Property	Value	Reference
CAS Number	2692677-79-3	[2]
Molecular Formula	C ₅₁ H ₅₇ F ₆ N ₄ O ₂ P	[2]
Molecular Weight	902.99 g/mol	
Excitation Maximum (λ _{ex})	555 nm	[2]
Emission Maximum (λ _{em})	570 nm	[2]
Molar Extinction Coefficient (ε)	150,000 L·mol ⁻¹ ·cm ⁻¹	[2]
Fluorescence Quantum Yield (Φ)	0.31	[2]
Purity	>95% (HPLC)	
Solubility	Good in DMF, DMSO, DCM, alcohols; practically insoluble in water	[2]

Experimental Protocols

The following protocols provide detailed methodologies for the application of **Cyanine3 DBCO hexafluorophosphate** in labeling and imaging of biomolecules.

Protocol 1: Metabolic Labeling and Imaging of Cell Surface Glycans

This protocol describes the metabolic incorporation of an azide-containing sugar analog into cellular glycans, followed by fluorescent labeling with Cyanine3 DBCO for visualization.

Materials:

- Mammalian cells of interest
- Complete cell culture medium
- Peracetylated N-azidoacetyl-D-mannosamine (Ac₄ManNAz)

- Dimethyl sulfoxide (DMSO)
- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde in PBS (for fixed-cell imaging)
- 0.1% Triton X-100 in PBS (for intracellular imaging)
- **Cyanine3 DBCO hexafluorophosphate**

- Fluorescence microscope

Procedure:

- Cell Seeding: Seed cells in an appropriate culture vessel (e.g., glass-bottom dishes for microscopy) and allow them to adhere and enter logarithmic growth.
- Metabolic Labeling:
 - Prepare a stock solution of Ac₄ManNAz in DMSO (e.g., 10 mM).
 - Add the Ac₄ManNAz stock solution to the cell culture medium to a final concentration of 25-50 µM.
 - Incubate the cells for 1-3 days under normal growth conditions (37°C, 5% CO₂).
- Washing: Gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac₄ManNAz.
- (Optional) Fixation and Permeabilization:
 - For fixed-cell imaging, incubate cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash the cells twice with PBS.
 - For imaging intracellular glycans, permeabilize the fixed cells with 0.1% Triton X-100 in PBS for 10-15 minutes.

- Wash the cells twice with PBS.
- Click Chemistry Reaction:
 - Prepare a staining solution of Cyanine3 DBCO in PBS (e.g., 5-20 μ M).
 - Incubate the cells (live or fixed) with the Cyanine3 DBCO staining solution for 30-60 minutes at room temperature, protected from light.
- Final Washes: Wash the cells three to four times with PBS to remove unbound Cyanine3 DBCO.
- (Optional) Counterstaining: Incubate cells with a nuclear counterstain (e.g., DAPI) for 5 minutes, followed by two washes with PBS.
- Imaging: Mount the coverslips and visualize the labeled glycans using a fluorescence microscope with appropriate filter sets for Cyanine3 (and DAPI if used).

Protocol 2: Labeling of Azide-Modified Proteins in Solution

This protocol details the procedure for labeling purified proteins that have been modified to contain azide groups.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.2-7.4)
- **Cyanine3 DBCO hexafluorophosphate**
- Anhydrous DMSO or DMF
- Spin desalting columns or other protein purification system

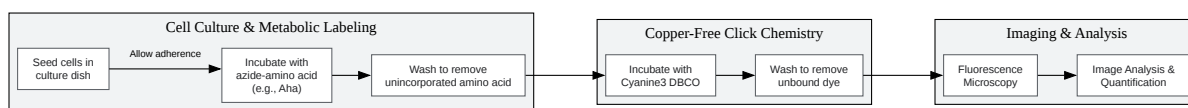
Procedure:

- Prepare Cyanine3 DBCO Solution: Prepare a fresh 10 mM stock solution of **Cyanine3 DBCO hexafluorophosphate** in anhydrous DMSO or DMF.

- Reaction Setup:
 - To the azide-modified protein solution (0.5–5 mg/mL), add a 1.5- to 10-fold molar excess of the Cyanine3 DBCO stock solution. The final concentration of DMSO or DMF should be kept below 20% to maintain protein stability.
- Incubation: Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.
- Purification: Remove the unreacted Cyanine3 DBCO from the labeled protein using a spin desalting column or another suitable protein purification method such as dialysis.
- Storage: Store the purified, labeled protein at 4°C for short-term storage or at -20°C for long-term storage. Protect from light.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the metabolic labeling of cellular proteins with an azide-containing amino acid analog, followed by detection with Cyanine3 DBCO. This powerful technique allows for the visualization of newly synthesized proteins within a cell.



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Metabolic labeling and imaging workflow.

This guide provides a foundational understanding and practical protocols for utilizing **Cyanine3 DBCO hexafluorophosphate**. For specific applications, further optimization of labeling conditions and incubation times may be necessary to achieve the desired results.

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References

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